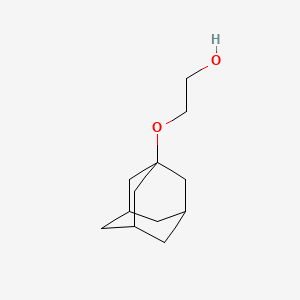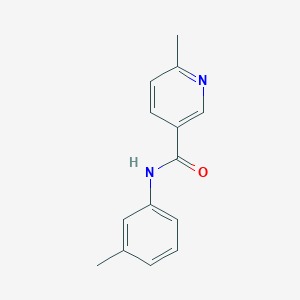
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. The compound has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone acts as a competitive antagonist of the ionotropic glutamate receptor. The compound binds to the receptor at the same site as glutamate, preventing the binding of glutamate and thus blocking the receptor's activation. This results in a decrease in excitatory synaptic transmission and plasticity.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been shown to have a number of biochemical and physiological effects. The compound has been shown to decrease the release of glutamate from presynaptic terminals, resulting in a decrease in excitatory synaptic transmission. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has also been shown to decrease the amplitude and frequency of excitatory postsynaptic currents, further reducing synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has a number of advantages and limitations for lab experiments. One advantage is that the compound is highly selective for the ionotropic glutamate receptor, making it a useful tool for studying the role of glutamate receptors in various physiological and pathological processes. However, one limitation is that 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has a relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone. One direction is to further study the role of glutamate receptors in various neurological disorders using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone as a tool. Another direction is to develop new compounds that are more selective and have longer half-lives than 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone. Finally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone could be used in combination with other compounds to study the interactions between different neurotransmitter systems.
Synthesemethoden
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2-methylsulfanylacetaldehyde with 3,4-dihydroquinoline in the presence of a strong base such as sodium hydride. The resulting product is then oxidized using a mild oxidizing agent such as potassium permanganate to yield 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. The compound has been shown to be a potent antagonist of the ionotropic glutamate receptor, which plays a critical role in synaptic transmission and plasticity. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been used to study the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-9-12(14)13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMBPJYGSRNVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide](/img/structure/B7479529.png)
![1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B7479537.png)
![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7479550.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone](/img/structure/B7479554.png)
![3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7479564.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
![1-[(2-chlorophenyl)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7479583.png)

![N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7479599.png)


![Ethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7479634.png)